molecular formula C11H12ClN3O5S2 B1599630 3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)-N-methoxy-N-methylthiophene-2-carboxamide CAS No. 210421-71-9

3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)-N-methoxy-N-methylthiophene-2-carboxamide

Cat. No. B1599630
Key on ui cas rn: 210421-71-9
M. Wt: 365.8 g/mol
InChI Key: VRGYYWMUTXDXKN-UHFFFAOYSA-N
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Patent
US08592470B2

Procedure details

To a mixture of 3-[(4-chloro-3-methyl-1,2-oxazol-5-yl)sulfamoyl]thiophene-2-carboxylic acid (2.5 g, 7.8 mmol) described in Production Example 1-1 and tetrahydrofuran (25 mL) was added 1,1′-carbonyldiimidazole (2.0 g, 12 mmol) at room temperature, followed by stirring at that temperature for 30 minutes. Imidazole (1.1 g, 16 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.2 g, 12 mmol) were added successively at room temperature to the reaction mixture, followed by stirring at that temperature for 5 hours. A 1 N aqueous solution of hydrochloric acid (50 mL) was added to the reaction mixture, which was then extracted with ethyl acetate. The organic layer was washed with brine and dried over anhydrous sodium sulfate, and the solvent was distilled away under reduced pressure. The residue was purified by silica gel column chromatography (chloroform:methanol=9:1) to give the title compound (1.5 g, 53% yield).
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
53%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:19])=[N:4][O:5][C:6]=1[NH:7][S:8]([C:11]1[CH:15]=[CH:14][S:13][C:12]=1[C:16]([OH:18])=O)(=[O:10])=[O:9].C(N1C=CN=C1)(N1C=CN=C1)=O.N1C=CN=C1.Cl.[CH3:38][NH:39][O:40][CH3:41].Cl>O1CCCC1>[Cl:1][C:2]1[C:3]([CH3:19])=[N:4][O:5][C:6]=1[NH:7][S:8]([C:11]1[CH:15]=[CH:14][S:13][C:12]=1[C:16]([N:39]([O:40][CH3:41])[CH3:38])=[O:18])(=[O:9])=[O:10] |f:3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC=1C(=NOC1NS(=O)(=O)C1=C(SC=C1)C(=O)O)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
1.1 g
Type
reactant
Smiles
N1C=NC=C1
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.2 g
Type
reactant
Smiles
Cl.CNOC
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring at that temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at that temperature for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform:methanol=9:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(=NOC1NS(=O)(=O)C1=C(SC=C1)C(=O)N(C)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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